Ethyl(2s,3s)-3-[[1-(isopentylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylate
Ethyl(2s,3s)-3-[[1-(isopentylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylate
Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets.
Aloxistatin is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid with the amino group of N-(3-methylbutyl)-L-leucinamide. It has a role as a cathepsin B inhibitor and an anticoronaviral agent. It is a L-leucine derivative, a monocarboxylic acid amide, an epoxide and an ethyl ester.
Aloxistatin is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid with the amino group of N-(3-methylbutyl)-L-leucinamide. It has a role as a cathepsin B inhibitor and an anticoronaviral agent. It is a L-leucine derivative, a monocarboxylic acid amide, an epoxide and an ethyl ester.
Brand Name:
Vulcanchem
CAS No.:
88321-09-9
VCID:
VC0518084
InChI:
InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12?,13-,14-/m0/s1
SMILES:
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Molecular Formula:
C17H30N2O5
Molecular Weight:
342.4 g/mol
Ethyl(2s,3s)-3-[[1-(isopentylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylate
CAS No.: 88321-09-9
Inhibitors
VCID: VC0518084
Molecular Formula: C17H30N2O5
Molecular Weight: 342.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 88321-09-9 |
---|---|
Product Name | Ethyl(2s,3s)-3-[[1-(isopentylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylate |
Molecular Formula | C17H30N2O5 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | ethyl (2S,3S)-3-[[4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Standard InChI | InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12?,13-,14-/m0/s1 |
Standard InChIKey | SRVFFFJZQVENJC-IHRRRGAJSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C |
SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C |
Canonical SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C |
Appearance | Solid powder |
Description | Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets. Aloxistatin is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid with the amino group of N-(3-methylbutyl)-L-leucinamide. It has a role as a cathepsin B inhibitor and an anticoronaviral agent. It is a L-leucine derivative, a monocarboxylic acid amide, an epoxide and an ethyl ester. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester aloxistatin E64d inhibitor EP 453 EP-453 epoxysuccinyl-leucylamide(3-methyl)butane ethyl ester ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate ethyl 3-(3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl)-2-oxiranecarboxylate ethyl epoxysuccinyl-leucylamido-3-methylbutane loxistatin loxistatin, (2S-(2alpha,3beta(R*)))-isomer protease inhibitor E64d |
Reference | 1: Ni H, Ren SY, Zhang LL, Sun Q, Tian T, Feng X. Expression profiles of hippocampal regenerative sprouting-related genes and their regulation by E-64d in a developmental rat model of penicillin-induced recurrent epilepticus. Toxicol Lett. 2013 Feb 27;217(2):162-9. doi: 10.1016/j.toxlet.2012.12.010. Epub 2012 Dec 21. PubMed PMID: 23266720. 2: Oh-ye Y, Inoue Y, Moriyasu Y. Detecting autophagy in Arabidopsis roots by membrane-permeable cysteine protease inhibitor E-64d and endocytosis tracer FM4-64. Plant Signal Behav. 2011 Dec;6(12):1946-9. PubMed PMID: 22105025; PubMed Central PMCID: PMC3337184. 3: Chen Z, Yao K, Xu W, Wu R. [Inhibition of calpain expression by E-64d in the rat retina subjected to ischemia/reperfusion injury]. Mol Biol (Mosk). 2008 Mar-Apr;42(2):258-64. Russian. PubMed PMID: 18610834. 4: Otani T. Cysteine protease inhibitor, E-64d, prevents in vitro cerulein- induced trypsinogen activation. Gastroenterology. 1998 Sep;115(3):802. PubMed PMID: 9742009. 5: McGowan EB, Becker E, Detwiler TC. Inhibition of calpain in intact platelets by the thiol protease inhibitor E-64d. Biochem Biophys Res Commun. 1989 Jan 31;158(2):432-5. PubMed PMID: 2537073. |
PubChem Compound | 393035 |
Last Modified | Nov 11 2021 |
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